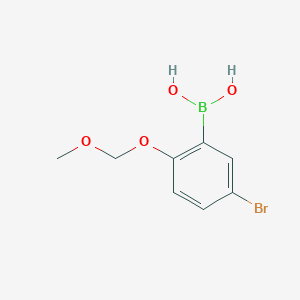

(5-Bromo-2-(methoxymethoxy)phenyl)boronic acid

Description

Contextual Significance within Contemporary Organic Synthesis

In contemporary organic synthesis, there is a constant demand for versatile and highly functionalized building blocks that enable the efficient construction of complex molecular architectures. (5-Bromo-2-(methoxymethoxy)phenyl)boronic acid fits this role perfectly. Its utility stems from the orthogonal reactivity of its functional groups. The boronic acid is primed for palladium-catalyzed cross-coupling reactions, the aryl bromide can participate in a separate coupling reaction under different conditions, and the MOM-protected phenol (B47542) can be unveiled when desired. This trifunctional nature allows chemists to introduce different molecular fragments at specific positions on the aromatic ring in a controlled and stepwise manner, a key strategy in the total synthesis of natural products and the development of new drug candidates.

Elucidation of the Strategic Utility of Phenylboronic Acid Moieties in Chemical Synthesis

Phenylboronic acids are a cornerstone of modern organic chemistry, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. researchgate.net This reaction has become one of the most important methods for forming carbon-carbon bonds, particularly between sp2-hybridized carbon atoms, which is essential for constructing biaryl structures common in many pharmaceuticals and liquid crystals. researchgate.netbusinessresearchinsights.com

The strategic utility of phenylboronic acids is based on several key features:

Stability: They are generally stable, crystalline solids that are easy to handle and store. nih.govwikipedia.org

Low Toxicity: Compared to other organometallic reagents, boronic acids and their byproducts are relatively non-toxic. nih.gov

Functional Group Tolerance: Suzuki-Miyaura reactions tolerate a wide variety of functional groups on both coupling partners, which simplifies synthetic planning and avoids the need for excessive protection-deprotection steps. researchgate.net

Mild Reaction Conditions: The reactions typically proceed under mild conditions with high yields. nih.gov

Beyond Suzuki-Miyaura coupling, phenylboronic acids are also used in other important transformations like the Chan-Lam coupling for C-N and C-O bond formation and as protecting groups for diols. researchgate.netchemicalbook.com Their Lewis acidic nature also allows them to act as catalysts in certain reactions. researchgate.netresearchgate.net

| Reaction Type | Description |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction between a boronic acid and an organohalide to form a C-C bond. nih.gov |

| Chan-Lam Coupling | Copper-promoted reaction between a boronic acid and an amine or alcohol to form a C-N or C-O bond. researchgate.net |

| Protection of Diols | Reversible formation of a cyclic boronate ester with a 1,2- or 1,3-diol, protecting them during other reactions. wikipedia.orgchemicalbook.com |

Role and Advantages of the Methoxymethoxy (MOM) Protecting Group in Targeted Synthetic Pathways

In a multi-step synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. spcmc.ac.in The methoxymethoxy (MOM) group is a widely used protecting group for alcohols and phenols. total-synthesis.comadichemistry.com It is classified as an acetal, which is formed by reacting the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. adichemistry.comwikipedia.org

The primary advantage of the MOM group is its defined stability profile. It is robust under a wide range of conditions that are frequently encountered in organic synthesis, yet it can be removed cleanly under specific, mild acidic conditions. spcmc.ac.inadichemistry.com This selective removal is crucial for complex syntheses, allowing for the deprotection of the hydroxyl group at a precise stage without disturbing other acid-labile or base-labile groups in the molecule. total-synthesis.com

| Condition | Stability of MOM Group |

| Basic (e.g., NaOH, NaH) | Stable adichemistry.com |

| Acidic (e.g., HCl, H2SO4) | Cleaved total-synthesis.comadichemistry.comwikipedia.org |

| Oxidizing Agents | Stable adichemistry.com |

| Reducing Agents | Stable adichemistry.com |

| Nucleophiles & Electrophiles | Stable adichemistry.com |

Overview of Research Trajectories Focused on Substituted Phenylboronic Acids

Research involving substituted phenylboronic acids is a dynamic and expanding field, driven by their vast applicability. businessresearchinsights.comnih.gov Current research trajectories focus on several key areas. One major focus is the development of novel and more efficient synthetic methods for their preparation, including "one-pot" procedures that improve efficiency and reduce waste. nih.gov

Another significant area of research is the exploration of how different substituents on the phenyl ring influence the physical, chemical, and biological properties of the boronic acid. For example, studies have shown that electron-withdrawing groups, such as fluorine, can significantly alter the acidity (pKa) of the boronic acid, which in turn affects its reactivity in coupling reactions and its ability to bind to biological targets. mdpi.com The position of the substituents is also critical, as it can influence the molecule's geometry and its potential for use in applications like molecular sensing and receptor design. rsc.org The synthesis of new, complex phenylboronic acid derivatives continues to be a priority for chemists aiming to create novel pharmaceuticals, functional materials, and bioactive molecules. tandfonline.com

Properties

IUPAC Name |

[5-bromo-2-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO4/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVUOAGHDTWLPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Br)OCOC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 5 Bromo 2 Methoxymethoxy Phenyl Boronic Acid

Exploration of Regiospecific Synthesis Pathways

The strategic placement of the boronic acid group ortho to the MOM ether and meta to the bromine atom requires highly regioselective synthetic methods. Three principal strategies are commonly employed for such transformations: directed ortho-metalation, halogen-metal exchange, and palladium-catalyzed borylation.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgbaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. The methoxymethoxy (MOM) group is an effective DMG. organic-chemistry.org

General DoM Reaction Scheme:

Metalation: 1-bromo-4-(methoxymethoxy)benzene (B1279410) + n-BuLi → 1-bromo-4-(methoxymethoxy)-2-lithiobenzene

Borylation: 1-bromo-4-(methoxymethoxy)-2-lithiobenzene + B(Oi-Pr)₃ → Lithium (5-bromo-2-(methoxymethoxy)phenyl)triisopropoxyborate

Hydrolysis: Acidic Workup (e.g., HCl) → (5-Bromo-2-(methoxymethoxy)phenyl)boronic acid

Halogen-metal exchange is another fundamental method for generating organometallic intermediates from organic halides. wikipedia.org This reaction is particularly useful when a DoM approach is not feasible or when multiple halogens are present, allowing for selective functionalization. The rate of exchange typically follows the trend I > Br > Cl, which can be exploited for regioselectivity. wikipedia.org

For the synthesis of the title compound, a potential precursor would be a dihalogenated species such as 1,4-dibromo-2-(methoxymethoxy)benzene. The reaction involves treating the precursor with an alkyllithium reagent (e.g., n-BuLi) at low temperatures. researchgate.net Selective lithium-bromine exchange would need to occur at the C4 position (ortho to the MOM group) over the C1 position. The directing effect of the MOM group can influence the site of exchange, potentially favoring the formation of the desired lithiated intermediate. Following the exchange, the aryllithium species is trapped with a trialkyl borate (B1201080) and hydrolyzed as described in the DoM strategy. nih.govorganic-chemistry.org The success of this pathway is highly dependent on achieving high regioselectivity in the exchange step. researchgate.net

Palladium-catalyzed borylation, particularly the Miyaura borylation, has become a premier method for synthesizing arylboronic acids and their esters due to its mild reaction conditions and broad functional group tolerance. nih.govdntb.gov.ua This approach avoids the use of cryogenic temperatures and highly reactive organolithium reagents. organic-chemistry.org

The synthesis would typically start from an aryl halide or triflate precursor, such as 1,4-dibromo-2-(methoxymethoxy)benzene. The reaction is carried out in the presence of a palladium catalyst, a suitable ligand, a base, and a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron (B82485) (B₂(OH)₄). semanticscholar.orgnih.gov A key challenge is the regioselective mono-borylation of the di-bromo precursor. The electronic and steric environment around the two bromine atoms can lead to preferential reaction at one site. The bromine at the C4 position is ortho to the electron-donating MOM group and less sterically hindered than a potential bromine at C2, influencing the oxidative addition step. The resulting boronate ester can then be hydrolyzed to the final boronic acid.

A typical catalytic system involves a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand such as XPhos or SPhos, and a base like potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄). nih.govnih.gov

Identification and Derivation from Key Precursor Compounds and Starting Materials

The selection of the synthetic pathway dictates the choice of starting materials. The primary precursors for the synthesis of this compound are derived from commercially available brominated phenols.

4-Bromophenol: This is the key starting material for the DoM pathway. It is first protected using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to yield 1-bromo-4-(methoxymethoxy)benzene .

2,5-Dibromophenol: This compound serves as the precursor for the halogen-metal exchange and palladium-catalyzed borylation routes. Protection of the hydroxyl group as a MOM ether yields 1,4-dibromo-2-(methoxymethoxy)benzene .

The table below summarizes the key precursors and their corresponding synthetic methodologies.

| Precursor Compound | Starting Material | Applicable Synthetic Pathway(s) |

|---|---|---|

| 1-bromo-4-(methoxymethoxy)benzene | 4-Bromophenol | Directed Ortho-Metalation (DoM) |

| 1,4-dibromo-2-(methoxymethoxy)benzene | 2,5-Dibromophenol | Halogen-Metal Exchange, Palladium-Catalyzed Borylation |

Optimization of Reaction Conditions and Process Parameters for Enhanced Yields

Optimizing reaction parameters is crucial for maximizing product yield and minimizing side reactions. Each synthetic methodology has a unique set of variables that can be fine-tuned.

For DoM and Halogen-Metal Exchange reactions, which rely on sensitive organolithium intermediates, precise control over conditions is essential. Key parameters include the choice of alkyllithium reagent, solvent, temperature, and borylating agent. Using sec-BuLi or t-BuLi can sometimes improve metalation efficiency compared to n-BuLi. The temperature must be kept low (typically -78 °C) to prevent decomposition of the aryllithium species or unwanted side reactions. Triisopropyl borate is often preferred over trimethyl borate as it can lead to higher yields. mdpi.com

| Parameter | Condition A (Standard) | Condition B (Alternative) | Condition C (Alternative) | General Outcome/Consideration |

|---|---|---|---|---|

| Alkyllithium | n-BuLi | sec-BuLi | t-BuLi | Increased basicity (t-BuLi > sec-BuLi > n-BuLi) can improve deprotonation rates but may reduce selectivity. |

| Temperature | -78 °C | -40 °C | -100 °C | Lower temperatures enhance stability of the aryllithium intermediate, minimizing side reactions. |

| Borylating Agent | B(OMe)₃ | B(Oi-Pr)₃ | B(On-Bu)₃ | Bulkier borates like B(Oi-Pr)₃ often give higher yields by limiting over-addition to form tetracoordinate boron species. mdpi.com |

| Additive | None | TMEDA | HMPA | TMEDA can break up alkyllithium aggregates, increasing reactivity and accelerating the reaction. |

For Palladium-Catalyzed Borylation , optimization focuses on the components of the catalytic system. The choice of ligand is critical and can significantly influence reaction efficiency. Bases are required to facilitate the transmetalation step, and their strength and solubility can affect the reaction rate and yield. nih.gov The boron source can also be varied, with B₂(OH)₄ offering a more atom-economical and environmentally friendly option than B₂pin₂. nih.gov

| Parameter | Condition A (Standard) | Condition B (Alternative) | Condition C (Alternative) | General Outcome/Consideration |

|---|---|---|---|---|

| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | PdCl₂(dppf) | Choice depends on the ligand and reaction conditions; pre-formed catalysts can offer higher activity. |

| Ligand | SPhos | XPhos | RuPhos | Bulky, electron-rich phosphine ligands are generally effective for borylation of aryl halides. |

| Base | KOAc | K₃PO₄ | Cs₂CO₃ | Base strength and type can influence catalyst turnover and prevent product decomposition. K₃PO₄ is often optimal. nih.gov |

| Boron Source | B₂pin₂ | B₂(OH)₄ | (Me₂N)₂B-B(NMe₂)₂ | B₂(OH)₄ provides the boronic acid directly, avoiding a hydrolysis step and improving atom economy. organic-chemistry.orgnih.gov |

| Solvent | Dioxane | Toluene | Ethanol/Water | Solvent choice affects solubility of reagents and catalyst stability. |

Considerations for Scalability and Synthetic Pathway Efficiency in Academic Settings

When considering the synthesis of this compound in an academic laboratory, several factors related to scale, safety, and efficiency must be evaluated.

Directed Ortho-Metalation and Halogen-Metal Exchange: These methods are highly effective on a small scale but present challenges upon scale-up. The use of pyrophoric alkyllithium reagents requires stringent anhydrous conditions and careful handling. The need for cryogenic temperatures (-78 °C) can be difficult and costly to maintain for large-volume reactions. However, the development of continuous flow chemistry setups has shown promise in mitigating these risks, allowing for the safe, multigram-scale synthesis of boronic acids via organolithium intermediates with rapid reaction times. organic-chemistry.org

Palladium-Catalyzed Borylation: This pathway is often more amenable to scale-up in a standard laboratory setting. The reactions are typically run at or above room temperature, eliminating the need for cryogenic apparatus. The reagents (catalysts, bases, boron sources) are generally bench-stable solids and are less hazardous than alkyllithiums. However, challenges can include the cost of palladium catalysts and ligands, the need to remove residual palladium from the final product, and potentially longer reaction times compared to flow-based lithiation methods. The efficiency can be improved by using more atom-economical boron sources like B₂(OH)₄. nih.gov

Ultimately, the choice of synthetic route in an academic setting involves a trade-off between the high reactivity and regioselectivity of organolithium-based methods and the operational simplicity and milder conditions of palladium-catalyzed protocols.

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 2 Methoxymethoxy Phenyl Boronic Acid

Participation in Metal-Catalyzed Cross-Coupling Methodologies

(5-Bromo-2-(methoxymethoxy)phenyl)boronic acid is a proficient coupling partner in a variety of metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling. The presence of the ortho-methoxymethoxy group can influence the reaction through steric hindrance and potential electronic effects, while the bromo substituent offers a handle for subsequent transformations.

Comprehensive Analysis of Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of biaryl and vinyl-aryl structures. The reactivity of this compound in this reaction is a subject of significant interest due to the potential for creating sterically hindered and electronically diverse biaryl compounds.

This compound has been successfully coupled with a range of aryl halides, including those with both electron-donating and electron-withdrawing substituents. Research has demonstrated its utility in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and materials science.

For instance, in the synthesis of biarylpyrimidine derivatives, this compound was coupled with a substituted pyrimidinyl chloride. The reaction, catalyzed by [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), proceeded in good yield, highlighting the compatibility of this boronic acid with heteroaryl halides. The use of sodium carbonate as a base and a mixture of 1,4-dioxane (B91453) and water as the solvent system at elevated temperatures are typical conditions for such transformations.

In another example, the coupling of this compound with 1-bromo-3,5-difluorobenzene (B42898) was achieved using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and potassium carbonate as the base in a toluene, ethanol, and water solvent system. This reaction afforded the corresponding difluorinated biaryl product in high yield, demonstrating the robustness of this boronic acid in coupling with electronically modified aryl bromides.

The presence of the ortho-methoxymethoxy group can, in some cases, influence the reaction kinetics and atropisomer selectivity due to steric interactions and potential chelation of the oxygen atom to the metal center during the catalytic cycle. beilstein-journals.orgbeilstein-journals.org

| Aryl Halide/Pseudohalide | Catalyst | Base | Solvent | Yield (%) |

| 4-(4-chloro-5-ethoxypyrimidin-2-yl)morpholine | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/Water | 75 |

| 1-Bromo-3,5-difluorobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 85 |

While specific examples of the coupling of this compound with vinyl halides and triflates are not extensively documented in readily available literature, the general principles of Suzuki-Miyaura reactions suggest that such couplings are feasible. The reaction would be expected to proceed with retention of the vinyl stereochemistry. The choice of catalyst and ligand would be crucial in achieving high yields and selectivities, as is the case with other Suzuki-Miyaura couplings involving vinyl partners.

The Suzuki-Miyaura coupling of arylboronic acids with alkyl halides is generally more challenging than with aryl or vinyl halides due to slower oxidative addition and the potential for β-hydride elimination. There are currently no specific documented examples of the coupling of this compound with alkyl substrates in the reviewed literature. However, advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands, have expanded the scope of Suzuki-Miyaura couplings to include sp³-hybridized carbon centers. It is plausible that with the appropriate catalytic system, this compound could participate in such reactions.

The choice of the catalytic system is critical for the success of the Suzuki-Miyaura reaction. Palladium complexes are the most widely used catalysts for this transformation. As demonstrated in the examples above, both palladium(II) precatalysts like Pd(dppf)Cl₂ and palladium(0) complexes such as Pd(PPh₃)₄ are effective for coupling this compound with aryl halides. The selection of the palladium source and its oxidation state can influence reaction rates and catalyst stability.

Nickel complexes have emerged as a powerful alternative to palladium catalysts in Suzuki-Miyaura couplings, often exhibiting different reactivity and being more cost-effective. While specific examples of nickel-catalyzed couplings with this compound are not prevalent in the literature, the general utility of nickel catalysts for cross-coupling reactions suggests they could be viable for this substrate as well, potentially offering advantages in couplings with challenging substrates like aryl chlorides or alkyl halides.

The ligand bound to the metal center plays a pivotal role in the Suzuki-Miyaura reaction, influencing the catalyst's stability, activity, and selectivity. The steric and electronic properties of the ligand can affect the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.

In the documented couplings of this compound, phosphine ligands have been employed.

Dppf (1,1'-Bis(diphenylphosphino)ferrocene) , used in the coupling with a pyrimidinyl chloride, is a bulky, electron-rich ligand known for its ability to stabilize the palladium catalyst and promote the reductive elimination step. Its large bite angle is often beneficial in promoting the coupling of sterically hindered substrates.

Triphenylphosphine (PPh₃) , used in the coupling with 1-bromo-3,5-difluorobenzene, is a common and versatile ligand. While generally effective, more specialized ligands are often required for more challenging couplings.

The ortho-methoxymethoxy group in this compound may introduce a secondary interaction with the metal center. The oxygen atom of the methoxy (B1213986) group could potentially coordinate to the palladium or nickel center in the transition state, which can influence the atropisomeric ratio of the biaryl product in cases where rotational isomers can be formed. beilstein-journals.orgbeilstein-journals.org This potential for chelation assistance could affect the efficiency and selectivity of the reaction and may necessitate careful ligand selection to either promote or suppress this interaction depending on the desired outcome. Further mechanistic studies would be required to fully elucidate the extent of this effect on reaction efficiency, selectivity, and turnover frequencies for this specific boronic acid.

Impact of Base Selection and Solvent Systems on Reaction Outcome

The outcome of Suzuki-Miyaura cross-coupling reactions involving this compound is highly dependent on the choice of base and solvent. These reaction parameters influence the rate of transmetalation, the stability of the catalyst, and the potential for side reactions such as protodeboronation.

Base Selection: The role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transmetalation step with the palladium catalyst. The strength and nature of the base are critical. Inorganic bases are commonly employed, with varying degrees of efficacy.

Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used. Cs₂CO₃ is a stronger base and can often lead to higher yields, particularly with less reactive coupling partners.

Phosphates: Potassium phosphate (B84403) (K₃PO₄) is another effective base, often used in combination with polar aprotic solvents.

Hydroxides: Stronger bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can also be effective, but they increase the risk of protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.

The ortho-methoxymethoxy group can influence the choice of base. Its steric bulk may hinder the approach of very bulky bases, while its oxygen atoms could potentially coordinate with the cation of the base, influencing the reactivity of the boronate.

Solvent Systems: The solvent plays a crucial role in dissolving the reactants and catalyst, and its polarity can significantly affect the reaction rate and yield.

Aqueous Mixtures: Toluene/water or dioxane/water mixtures are classic solvent systems for Suzuki-Miyaura reactions. The presence of water is often essential for the activation of the boronic acid by inorganic bases.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are also widely used. These solvents can help to solubilize all reaction components, including the palladium catalyst and ligands.

Green Solvents: In line with the principles of green chemistry, water is an attractive solvent for these reactions. nih.gov The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be beneficial in aqueous systems to facilitate the interaction between organic and aqueous phases. nih.gov

The selection of the optimal base and solvent system is often empirical and requires screening for each specific substrate combination. Below is a representative table illustrating the potential impact of these parameters on the yield of a hypothetical Suzuki-Miyaura reaction with this compound.

Interactive Data Table: Effect of Base and Solvent on a Hypothetical Suzuki-Miyaura Coupling

| Entry | Base (equivalents) | Solvent System | Temperature (°C) | Hypothetical Yield (%) |

| 1 | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 75 |

| 2 | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 88 |

| 3 | K₃PO₄ (3.0) | DMF | 110 | 82 |

| 4 | KOH (2.5) | H₂O (with TBAB) | 100 | 65 (with 15% protodeboronation) |

| 5 | Na₂CO₃ (2.0) | Acetonitrile/H₂O (3:1) | 80 | 70 |

Postulated Catalytic Cycles and Identification of Rate-Determining Steps

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involving this compound proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. The reactivity of the aryl halide follows the order I > Br > Cl.

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

For this compound, the ortho-methoxymethoxy group can have a significant impact on the catalytic cycle. Studies on similar ortho-alkoxy-substituted phenylboronic acids have suggested the possibility of an intramolecular O-Pd chelation in the transition state. beilstein-journals.org This chelation could stabilize the palladium intermediate and potentially influence the rate and selectivity of the reaction.

The rate-determining step for Suzuki-Miyaura reactions can vary depending on the specific substrates and conditions. However, for many systems, the transmetalation step is considered to be rate-limiting. The efficiency of this step is heavily influenced by the choice of base and solvent, as discussed previously. In some cases, particularly with electron-rich aryl halides, the oxidative addition step can become rate-determining.

Evaluation of Reactivity in Other Relevant Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is the most common application for this compound, its structure allows for potential participation in other cross-coupling reactions.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org While arylboronic acids are not the typical coupling partners, there are reports of oxidative Heck-type reactions where arylboronic acids are used in place of aryl halides. beilstein-journals.orgliv.ac.uk In such a scenario, the boronic acid moiety of this compound would be the reactive site.

Stille Coupling: The Stille coupling utilizes organotin reagents. organic-chemistry.org this compound itself would not directly participate in a Stille reaction. However, the bromine atom on the ring could potentially be coupled with an organostannane in a Stille-type reaction, provided the boronic acid group does not interfere.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes. organic-chemistry.orgpitt.edu The bromine atom of this compound makes it a suitable substrate for Sonogashira coupling, allowing for the introduction of an alkyne substituent at the 5-position. The reaction would typically be catalyzed by palladium and a copper co-catalyst.

Investigations into Reactions Involving the Remote Bromine Moiety

The presence of the bromine atom on the phenyl ring opens up possibilities for sequential or secondary reactions, adding to the synthetic utility of this compound.

Exploration of Secondary Cross-Coupling Opportunities at the Bromine Position

Following an initial Suzuki-Miyaura or other cross-coupling reaction at the boronic acid position, the bromine atom remains available for a second cross-coupling reaction. This allows for the synthesis of unsymmetrically substituted biaryl or more complex aromatic systems. For instance, a Suzuki-Miyaura reaction could be performed at the boronic acid site, followed by a Sonogashira coupling at the bromine position. The choice of catalyst and reaction conditions would be crucial to ensure selectivity and avoid undesired side reactions. The differential reactivity of the boronic acid and the aryl bromide allows for a programmed, one-pot or sequential approach to building molecular complexity.

Examination of Boronic Acid Reactivity Beyond Cross-Coupling Applications

The boronic acid functional group is not limited to palladium-catalyzed cross-coupling reactions. It can participate in a range of other useful transformations.

Chan-Lam Coupling: The Chan-Lam coupling reaction is a copper-catalyzed method for forming carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org this compound can react with amines, alcohols, or thiols to form the corresponding anilines, aryl ethers, or thioethers. This reaction is often carried out under mild conditions, sometimes even at room temperature and open to the air. wikipedia.org Visible light has also been shown to promote Chan-Lam couplings. nih.gov

Addition to Carbonyl Compounds: Arylboronic acids can add to aldehydes and ketones to form secondary and tertiary alcohols, respectively. nih.govresearchgate.netresearchgate.net This reaction is typically catalyzed by transition metals such as rhodium or nickel and provides a valuable method for carbon-carbon bond formation. The reaction of this compound with a carbonyl compound would yield an alcohol bearing the 5-bromo-2-(methoxymethoxy)phenyl substituent.

Carbonylative Coupling: In the presence of carbon monoxide, arylboronic acids can undergo carbonylative coupling reactions to produce ketones or other carbonyl-containing compounds. For example, a nickel-catalyzed carbonylative cyclization of bromodifluoroacetamides with arylboronic acids has been reported to yield δ-lactams. acs.org

Mechanisms of Transmetalation Processes

The transmetalation step is a critical phase in the catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where this compound serves as a key reactant. sigmaaldrich.com This process involves the transfer of the 5-bromo-2-(methoxymethoxy)phenyl group from the boron atom to the palladium(II) center. The generally accepted mechanism for the Suzuki-Miyaura reaction consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. mdpi.comlibretexts.orgwikipedia.org

The catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming an organopalladium(II) intermediate. wikipedia.org For the subsequent transmetalation to occur, the boronic acid must be activated. This is typically achieved with a base, which reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). wikipedia.orgorganic-chemistry.orgresearchgate.net This activation enhances the polarization of the organic group on the boron atom, facilitating its transfer to the palladium center. organic-chemistry.org

Two primary mechanistic pathways are proposed for the transmetalation step itself:

The Boronate Pathway: The activated boronate complex directly reacts with the organopalladium(II) halide complex. This involves the formation of a transient intermediate where the boronate coordinates to the palladium center, followed by the transfer of the aryl group and elimination of the boron-containing byproduct. nih.gov

In the specific case of this compound, the electronic properties of the substituents influence the reactivity. The bromo group is electron-withdrawing, while the ortho-methoxymethoxy (MOM) group has an electron-donating oxygen atom. The ortho-positioning of the MOM group could potentially influence the reaction through chelation effects, although this is less commonly observed than with other ortho-substituents like methoxy groups. beilstein-journals.orgnih.gov

| Step | Description | Key Intermediates for this compound |

| 1. Oxidative Addition | A Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex. | [Ar-Pd(II)-X(L)₂] |

| 2. Activation | The boronic acid reacts with a base (e.g., OH⁻) to form a more reactive boronate species. | [(5-Br-2-(MOM)O-C₆H₃)B(OH)₃]⁻ |

| 3. Transmetalation | The activated boronate transfers its organic group to the Pd(II) complex, displacing the halide. | [(5-Br-2-(MOM)O-C₆H₃)-Pd(II)-Ar(L)₂] |

| 4. Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst. | (5-Br-2-(MOM)O-C₆H₃)-Ar |

Formation of Boronic Esters and Anhydrides for Activation or Derivatization

Boronic acids, including this compound, can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. wikipedia.org This is a reversible equilibrium, and commercial samples of boronic acids often contain varying amounts of the corresponding boroxine (B1236090). sciforum.net

For enhanced stability, purification, or modification of reactivity, boronic acids are frequently converted into boronic esters. wikipedia.org This is achieved through a condensation reaction with an alcohol, most commonly a 1,2- or 1,3-diol such as pinacol (B44631) or ethylene (B1197577) glycol. The reaction is an equilibrium process that is typically driven to completion by removing the water formed, often using a Dean-Stark apparatus or dehydrating agents. sciforum.net

These boronate esters, such as the pinacol ester of this compound, are often preferred in cross-coupling reactions. They are generally less polar, easier to handle, and more resistant to certain side reactions like protodeboronation compared to the free boronic acids. wikipedia.orgsciforum.net Organotrifluoroborate salts are another class of derivatives used as stable, crystalline alternatives to boronic acids in Suzuki-Miyaura couplings. wikipedia.orgorganic-chemistry.org

| Reaction Type | Reactants | Product Structure | Purpose |

| Anhydride (B1165640) Formation | 3 x this compound | A six-membered B₃O₃ ring with 5-bromo-2-(methoxymethoxy)phenyl substituents on each boron atom. | Occurs spontaneously upon dehydration. |

| Boronic Ester Formation | This compound + Diol (e.g., Pinacol) | A five-membered dioxaborolane ring incorporating the boron atom and the diol backbone. | Activation, improved stability, purification, modification of reactivity. |

Considerations for Stability and Handling of Boronic Acids in Various Reaction Environments

The stability and proper handling of this compound are crucial for its successful application in synthesis. Arylboronic acids are generally crystalline solids that are stable to air and moisture at room temperature, which simplifies their handling compared to many other organometallic reagents. wikipedia.org However, they are susceptible to degradation under certain conditions.

A key aspect of their stability is the tendency to form boroxines (cyclic anhydrides) upon loss of water, which can occur during storage or upon heating. wikipedia.org This is not always detrimental, as boroxines are often competent reagents in cross-coupling reactions, but it can affect the stoichiometry if not accounted for.

The methoxymethoxy (MOM) ether group present in the molecule has its own distinct stability profile. The MOM group is an acetal, which is stable to a wide range of reaction conditions, including those that are basic, nucleophilic, and many oxidizing or reducing environments. total-synthesis.comadichemistry.com This makes it an effective protecting group for the phenolic hydroxyl during reactions like the Suzuki-Miyaura coupling, which is typically performed under basic conditions. However, the MOM group is labile under acidic conditions. total-synthesis.comadichemistry.com Exposure to strong or even mild acids can lead to its cleavage, regenerating the free phenol (B47542). This sensitivity must be considered during reaction workup and subsequent synthetic steps.

For general handling, it is advisable to store this compound in a cool, dry place. While generally stable, prolonged exposure to high temperatures or humidity should be avoided to minimize anhydride formation and potential decomposition.

| Condition | Stability of Boronic Acid Moiety | Stability of MOM Group | Considerations for Handling |

| Acidic (e.g., HCl) | Generally stable, but risk of protodeboronation under harsh conditions. | Labile. Cleavage occurs to yield the corresponding phenol. adichemistry.com | Avoid acidic workups or reaction conditions if the MOM group needs to be retained. |

| Basic (e.g., Na₂CO₃, K₃PO₄) | Forms stable boronate species, activating it for cross-coupling. | Stable. total-synthesis.com | Ideal conditions for Suzuki-Miyaura coupling reactions. |

| Oxidative | Can be oxidized, leading to decomposition. | Stable to many common oxidizing agents. adichemistry.com | Avoid strong oxidizing agents unless C-B bond cleavage is desired. |

| Reductive | Generally stable. | Stable to many common reducing agents (e.g., NaBH₄, H₂/Pd). adichemistry.com | Compatible with many reduction reactions on other functional groups. |

| Thermal | Prone to dehydration to form boroxine anhydrides. | Stable to moderate heat. | Store in a cool environment; be aware of potential anhydride content. |

Strategic Applications of 5 Bromo 2 Methoxymethoxy Phenyl Boronic Acid in Complex Organic Synthesis

Methodologies for the Construction of Substituted Biaryls and Oligoaryls

The primary function of the boronic acid group is to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making it a cornerstone for the synthesis of biaryl and oligoaryl compounds. nih.gov

In a typical Suzuki-Miyaura reaction, (5-Bromo-2-(methoxymethoxy)phenyl)boronic acid would be coupled with an aryl halide or triflate in the presence of a palladium catalyst and a base. The reaction would selectively form a new C-C bond at the position of the boronic acid, yielding a bromo- and MOM-protected biaryl structure. The reaction conditions, including the choice of catalyst, ligand, solvent, and base, can be optimized to achieve high yields for a wide variety of coupling partners. nih.gov

The general scheme for such a transformation is presented below:

Table 1: Representative Suzuki-Miyaura Reaction Components

| Component | Example | Purpose |

|---|---|---|

| Boronic Acid | This compound | Arylating agent |

| Coupling Partner | Aryl Bromide, Iodide, or Triflate (Ar-X) | Substrate to be arylated |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants |

This methodology provides a direct route to complex biaryl scaffolds that are prevalent in pharmaceuticals, agrochemicals, and materials science. nbinno.com

Utility in the Synthesis of Diverse Heterocyclic Frameworks Incorporating Bromo- and MOM-Protected Phenyl Moieties

Boronic acids are instrumental in the synthesis of heterocyclic compounds. nih.gov this compound can be used to construct heterocycles in a multi-step sequence. A common strategy involves an initial Suzuki-Miyaura coupling to append the boronic acid's phenyl ring to a molecule that contains a suitable functional group for a subsequent cyclization reaction.

For instance, the boronic acid could be coupled with a partner that contains an amine, alcohol, or carboxylic acid. The resulting biaryl intermediate, still possessing the ortho-MOM-protected phenol (B47542), could then undergo an intramolecular reaction (e.g., dehydration, condensation) to form a new heterocyclic ring, such as a dibenzofuran, carbazole, or dibenzopyran derivative, after deprotection of the MOM group.

Development of Sequential Functionalization Strategies

The true strategic value of this compound lies in the differential reactivity of its functional groups, which allows for sequential, site-selective modifications.

The boronic acid and the bromine atom are "orthogonal" handles for palladium-catalyzed cross-coupling reactions. This means that reaction conditions can be chosen to selectively react one site while leaving the other intact for a subsequent, different reaction.

Suzuki First, then Second Coupling: The boronic acid moiety is generally more reactive in Suzuki-Miyaura couplings under standard conditions. A synthetic strategy could involve a first Suzuki coupling at the boronic acid position. The resulting biaryl product, which still contains the bromine atom, can then be subjected to a second cross-coupling reaction, such as another Suzuki coupling (with a different boronic acid), a Sonogashira coupling (with a terminal alkyne), a Heck coupling (with an alkene), or a Buchwald-Hartwig amination (with an amine). This stepwise approach enables the controlled and predictable assembly of highly substituted, non-symmetrical oligoaryl systems.

Bromine First (less common): While less typical, specific catalytic systems could potentially favor reaction at the C-Br bond, leaving the boronic acid available for a later transformation.

This orthogonal approach is a powerful tool for building molecular complexity from a single, versatile starting material.

The methoxymethyl (MOM) group serves as a robust protecting group for the phenolic oxygen at the 2-position. It is stable to the basic conditions of many cross-coupling reactions. After one or more coupling reactions at the boronic acid and/or bromine sites have been completed, the MOM group can be selectively removed.

Deprotection is typically achieved under acidic conditions (e.g., HCl in methanol (B129727) or an alcohol solvent), which cleaves the MOM ether to reveal the free phenol (-OH group). organic-chemistry.org This newly liberated phenol provides another site for functionalization. It can be:

Alkylated or Acylated: To introduce new ether or ester groups.

Used in Cyclization Reactions: As a nucleophile to form oxygen-containing heterocycles.

Converted to a Triflate: This creates a new electrophilic site for another palladium-catalyzed cross-coupling reaction, further extending the synthetic sequence.

This post-coupling derivatization strategy adds a third dimension to the molecule's synthetic utility, allowing for the introduction of a diverse range of functionalities late in the synthetic route.

Role as a Precursor in Advanced Multi-Step Total Synthesis Endeavors

In the context of total synthesis, building blocks that offer multiple, controllable points for elaboration are highly valuable. This compound is an archetypal example of such a precursor.

Many complex natural products contain highly substituted biaryl or heterocyclic core structures. The step-by-step functionalization enabled by this reagent would allow synthetic chemists to meticulously construct advanced intermediates en route to a final natural product target.

For example, the synthesis of a complex polycyclic aromatic natural product could begin with this building block. A first Suzuki coupling would establish a key biaryl bond. A second coupling at the bromine position could add another crucial fragment of the molecule. Finally, deprotection of the MOM ether could reveal a phenol, which might be required for a late-stage intramolecular cyclization to complete the carbon skeleton of the natural product. While specific examples utilizing this exact compound are not prominent in the literature, its design is expressly suited for such advanced synthetic endeavors. nbinno.com

Enabling Convergent Synthesis Approaches for Molecular Complexity

The inherent bifunctionality of this compound allows for its incorporation into a synthetic sequence where it can act as a linchpin, connecting two elaborate molecular fragments. This is particularly evident in the synthesis of biaryl-containing natural products and other complex polycyclic systems. The methoxymethoxy (MOM) protecting group on the ortho-hydroxyl functionality serves to modulate the reactivity of the boronic acid and can be readily removed under acidic conditions to reveal the phenol, providing another point for functionalization or intramolecular cyclization.

A notable illustration of a convergent strategy that could employ a building block with the functional array present in this compound is the total synthesis of the antibiotic (-)-Biphenomycin B. rsc.orgrsc.orgnih.gov This macrocyclic peptide contains a central biaryl linkage that is critical for its biological activity. A convergent approach to this molecule involves the synthesis of two advanced amino acid-derived fragments, which are then joined via a Suzuki-Miyaura coupling to construct the biaryl core.

In a representative synthetic approach, one fragment can be a suitably protected amino acid derivative bearing an aryl halide, while the other fragment would be a corresponding arylboronic acid. This compound represents a versatile precursor to such a boronic acid fragment. Following the coupling of the two major fragments, subsequent peptide couplings and a final macrolactamization step would complete the synthesis of the complex natural product.

The following table outlines a key Suzuki-Miyaura coupling step in a convergent synthesis analogous to that of Biphenomycin B, highlighting the role of a functionalized arylboronic acid.

Table 1: Key Suzuki-Miyaura Coupling in a Convergent Synthesis

| Reactant 1 (Aryl Halide Fragment) | Reactant 2 (Arylboronic Acid Fragment) | Catalyst/Base | Product (Biaryl Fragment) | Yield (%) | Reference |

| Protected Amino Acid Aryl Iodide | Protected Amino Acid Arylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Protected Biaryl Dipeptide | High | rsc.orgnih.gov |

Advanced Methodological Considerations and Analytical Approaches in Research

Integration of Computational Chemistry Approaches to Elucidate Reactivity and Selectivity

In parallel with experimental work, computational chemistry has emerged as a powerful predictive and explanatory tool in the study of complex organic reactions. For reactions involving (5-Bromo-2-(methoxymethoxy)phenyl)boronic acid, such as the widely used Suzuki-Miyaura cross-coupling, computational methods provide invaluable insights into reaction mechanisms, reactivity trends, and the origins of selectivity that are often difficult to probe experimentally.

Elucidating Reaction Mechanisms with Density Functional Theory (DFT): Density Functional Theory (DFT) is the workhorse of modern computational organic chemistry. It is used to model the electronic structure of molecules and to calculate the geometries and energies of reactants, intermediates, transition states, and products along a reaction pathway.

Mapping Catalytic Cycles: For palladium-catalyzed cross-coupling reactions, DFT calculations can map the entire catalytic cycle. This includes the key elementary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. By calculating the energy barriers for each step, the rate-determining step of the reaction can be identified.

Characterizing Transient Species: Many intermediates in catalytic cycles, such as the proposed arylpalladium(II) boronate complexes with a Pd-O-B linkage, are highly transient and difficult to observe directly. Computational studies can calculate the structures and relative stabilities of these elusive species, providing strong evidence for their role in the reaction mechanism.

Role of Reagents: The precise role of reagents like the base required in Suzuki-Miyaura couplings can be clarified. DFT calculations can model how the base interacts with the boronic acid to form a more nucleophilic "ate" complex, thereby facilitating the transfer of the aryl group to the palladium center during the transmetalation step.

Predicting Reactivity and Selectivity: Computational models are increasingly used not just to explain observed results but also to predict the outcomes of unknown reactions.

Structure-Reactivity Relationships: Computational methods can be used to systematically study how substituents on the aryl boronic acid affect its reactivity. For a molecule like this compound, calculations can quantify the electronic effects of the bromo and methoxymethoxy groups on the Lewis acidity of the boron atom and the nucleophilicity of the ipso-carbon, both of which are critical for the transmetalation step. These in silico studies help build structure-reactivity relationships that can guide substrate and catalyst design.

Regioselectivity Prediction: In cases where a molecule possesses multiple potential sites for reaction, predicting the regioselectivity is crucial. Computational models of the transition states for reaction at each site can reveal the energetic preferences, thus predicting the major product. For substrates with multiple halide or boronic acid groups, this predictive power is extremely valuable.

Machine Learning (ML) Approaches: A frontier in the field is the integration of computational data with machine learning. Large datasets of reaction outcomes, often supplemented with DFT-calculated molecular descriptors, are used to train ML algorithms. These models can then predict the performance (e.g., yield or selectivity) of new, untested reactions. Such approaches can accelerate the discovery of optimal reaction conditions—including the best catalyst, ligand, and base—for a specific cross-coupling involving a novel boronic acid.

The integration of these computational approaches provides a deeper, molecular-level understanding of the factors that control chemical reactions, enabling more rational and efficient design of synthetic strategies.

The table below outlines the key applications of computational chemistry in studying the reactivity of boronic acid compounds.

| Computational Approach | Objective | Typical Output/Insight |

| Density Functional Theory (DFT) | Elucidate detailed reaction mechanisms. | Geometries and energies of intermediates and transition states; identification of the rate-determining step. |

| Transition State (TS) Analysis | Understand the origins of selectivity (e.g., regioselectivity). | Calculation of competing energy barriers for reaction at different sites, predicting the favored pathway. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate molecular structure with reactivity. | Models that predict how electronic and steric properties of substituents influence reaction rates or yields. |

| Machine Learning (ML) Models | Predict reaction outcomes for new systems. | Predictions of reaction yield or selectivity based on learned patterns from existing experimental and computational data. |

| Molecular Dynamics (MD) Simulation | Model the dynamic behavior of molecules in solution. | Insights into solvent effects and the conformational dynamics of catalysts and substrates. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.